molecular formula C18H19N5O3 B2902384 6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 352522-69-1

6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2902384
CAS No.: 352522-69-1
M. Wt: 353.382
InChI Key: ROTLJWDDNHZADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purinoimidazole class, characterized by a fused purine-imidazole core. Its structure includes a 4-methoxyphenyl group at position 6, a methyl group at position 4, and a prop-2-enyl (allyl) substituent at position 2. These structural features influence its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-5-7-13(26-3)8-6-12/h4-8H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTLJWDDNHZADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a compound belonging to the class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a complex imidazole ring system that is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and other interactions.

Anticancer Activity

Research has indicated that imidazole derivatives can exhibit significant anticancer properties. A study synthesized a series of imidazole compounds and evaluated their cytotoxic effects against various cancer cell lines. The results showed that certain structural modifications led to enhanced activity against cancer cells, with some compounds demonstrating IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Imidazole derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays revealed effective concentrations ranging from 31.25 to 1000 µg/mL against various strains . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole compounds has been explored in several studies. Specific derivatives have shown dual action as both anti-inflammatory and antifungal agents. One study highlighted that certain derivatives were effective in reducing inflammation markers in animal models while exhibiting low gastrointestinal irritation . This suggests a promising therapeutic profile for treating inflammatory conditions associated with microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : Imidazoles can act as ligands for various receptors, influencing signaling pathways related to inflammation and immune response.
  • Molecular Interactions : The ability to form π interactions with protein residues enhances the binding affinity to biological targets.

Case Studies

Several case studies illustrate the efficacy of imidazole derivatives:

  • Anticancer Study : A derivative similar to the compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
  • Inflammation Model : In an animal model of induced inflammation, administration of an imidazole derivative resulted in a marked decrease in swelling and pain scores compared to control groups .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2.1.1 6-(2,4-Dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

  • Substituents : 2,4-Dimethoxyphenyl (vs. 4-methoxyphenyl in the target compound) and additional methyl at position 5.
  • The extra methyl group may introduce steric hindrance, reducing solubility compared to the target compound .

2.1.2 6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione

  • Substituents : 5-Chloro-2-methoxyphenyl and trimethyl groups.
  • Impact : The chloro substituent adds electronegativity, which could improve binding affinity to hydrophobic pockets. However, the additional methyl groups at positions 4, 7, and 8 increase molecular weight (375.8 g/mol) and reduce solubility, contrasting with the target compound’s simpler substitution pattern .

Aliphatic Chain Modifications

2.2.1 ZINC170624334 (7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione)

  • Substituents : 4-Bromophenyl and 2-hydroxyethyl.
  • This contrasts with the target’s allyl group, which may prioritize lipophilicity and membrane permeability .

2.2.2 6-[2-(4-Benzylpiperazin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

  • Substituents : A benzylpiperazinyl-ethyl chain.
  • This differs significantly from the target’s allyl group, which lacks such functional complexity .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities References
6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 4-MeO-Ph (6), Me (4), allyl (2) ~360 (estimated) Methoxy, allyl Moderate lipophilicity, flexible core -
6-(2,4-Dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 2,4-(MeO)₂-Ph (6), Me (4,7) ~390 (estimated) Dual methoxy, methyl Enhanced π-π stacking, reduced solubility
6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione 5-Cl-2-MeO-Ph (6), Me (4,7,8) 375.8 Chloro, methoxy, methyl High electronegativity, steric bulk
ZINC170624334 4-Br-Ph (7), 2-hydroxyethyl (6), Me (4) ~410 (estimated) Bromophenyl, hydroxyethyl PARP inhibition potential

Q & A

Q. What are the optimal synthetic routes for 6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with a purine or imidazole precursor. Key steps include:
  • Substitution reactions : Introduce the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling under palladium catalysis .
  • Allylation : Incorporate the prop-2-enyl group using allyl halides or Grignard reagents in anhydrous THF or DMF .
  • Ring closure : Employ cyclization agents like POCl₃ or PCl₅ to form the fused purinoimidazole system .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reaction rates and yields .
    Validate purity at each step via TLC or HPLC .

Q. How can structural elucidation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal analysis to resolve the fused bicyclic system and substituent positions .
  • NMR spectroscopy : Assign signals using ¹H/¹³C NMR (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~5.2–5.8 ppm for allyl groups) .
  • IR spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

Q. What experimental methods are recommended to determine solubility and stability?

  • Methodological Answer :
  • Solubility : Test in graded solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify solubility limits at 25°C .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., PARP1 or kinases) based on substituent modifications (e.g., methoxy vs. bromo groups) .
  • QSAR analysis : Corrogate substituent electronic parameters (Hammett σ) with activity data to optimize hydrophobic/hydrophilic balance .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Methodological Answer :
  • Cross-validation : Compare NMR data with analogous compounds (e.g., 8-(4-ethylphenyl)-imidazo[2,1-f]purine derivatives) to confirm allyl and methoxyphenyl group assignments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃N₅O₃) with <2 ppm error to rule out isobaric interferences .
  • Revisiting synthetic intermediates : Re-isolate and characterize intermediates if unexpected signals arise (e.g., incomplete deprotection of methoxy groups) .

Q. How can reaction mechanisms for unexpected byproducts be investigated?

  • Methodological Answer :
  • Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by 2D NMR (COSY, NOESY) for structural assignment .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates (e.g., enolates or carbocations) leading to side products .
  • Computational mechanistic studies : Apply Gaussian or ORCA to model transition states and identify competing pathways (e.g., SN1 vs. SN2) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., PARP1 inhibition with NAD⁺ analogs) to measure IC₅₀ values .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, normalizing to controls (e.g., doxorubicin) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) to determine Ki values .

Q. How can reaction conditions be optimized for scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio) using JMP or Minitab .
  • Flow chemistry : Test continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
  • Green chemistry metrics : Calculate E-factors and atom economy to reduce waste (e.g., replace POCl₃ with recyclable catalysts) .

Data Contradiction Analysis

Q. Conflicting crystallographic and NMR How to resolve?

  • Methodological Answer :
  • Re-examine crystal packing : Use Mercury software to check for disorder or solvent inclusion in the crystal lattice that may distort bond angles .
  • Dynamic effects in NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., rotationally restricted methoxy groups) .
  • Synchrotron XRD : Collect high-resolution data (<0.8 Å) to resolve electron density ambiguities .

Q. Discrepancies in bioactivity between computational predictions and experimental results

  • Methodological Answer :
  • Solvent correction in docking : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects .
  • Metabolite screening : Use LC-MS to identify in situ degradation products that may interfere with assays .
  • Membrane permeability assays : Apply PAMPA or Caco-2 models to assess cellular uptake limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.